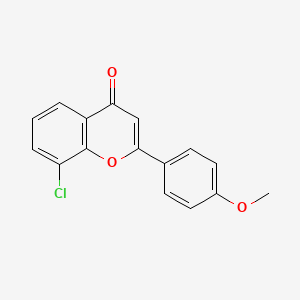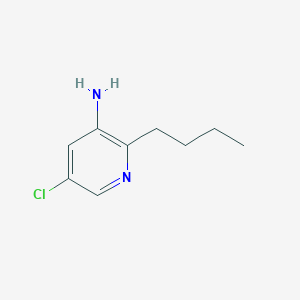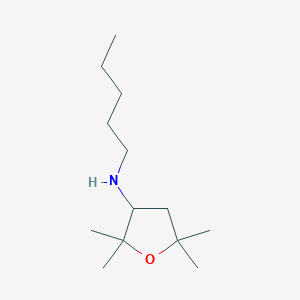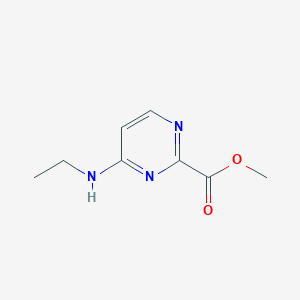
1-(1-(4-((2,4-Difluorobenzyl)amino)-5-(2,4-difluorophenyl)pyrimidin-2-yl)piperidin-4-yl)-1-methylpiperidin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(4-((2,4-Difluorobenzyl)amino)-5-(2,4-difluorophenyl)pyrimidin-2-yl)piperidin-4-yl)-1-methylpiperidin-1-ium is a complex organic compound that features multiple functional groups, including pyrimidine, piperidine, and difluorobenzylamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-((2,4-Difluorobenzyl)amino)-5-(2,4-difluorophenyl)pyrimidin-2-yl)piperidin-4-yl)-1-methylpiperidin-1-ium typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the difluorobenzylamine and piperidine groups. Common reagents used in these reactions include:
Pyrimidine derivatives: As starting materials for the core structure.
Piperidine: For the formation of the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(4-((2,4-Difluorobenzyl)amino)-5-(2,4-difluorophenyl)pyrimidin-2-yl)piperidin-4-yl)-1-methylpiperidin-1-ium can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of difluorobenzylamine derivatives with biological targets.
Medicine: Potential use in drug development due to its unique structure.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(2,4-Difluorophenyl)pyrimidin-2-yl)piperidine: A similar compound with a simpler structure.
2,4-Difluorobenzylamine: A key building block in the synthesis of related compounds.
Uniqueness
1-(1-(4-((2,4-Difluorobenzyl)amino)-5-(2,4-difluorophenyl)pyrimidin-2-yl)piperidin-4-yl)-1-methylpiperidin-1-ium is unique due to its combination of multiple functional groups, which may confer specific chemical and biological properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C28H32F4N5+ |
|---|---|
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
5-(2,4-difluorophenyl)-N-[(2,4-difluorophenyl)methyl]-2-[4-(1-methylpiperidin-1-ium-1-yl)piperidin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C28H32F4N5/c1-37(13-3-2-4-14-37)22-9-11-36(12-10-22)28-34-18-24(23-8-7-21(30)16-26(23)32)27(35-28)33-17-19-5-6-20(29)15-25(19)31/h5-8,15-16,18,22H,2-4,9-14,17H2,1H3,(H,33,34,35)/q+1 |
InChI-Schlüssel |
JGMIJYAEFFHLTL-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCCCC1)C2CCN(CC2)C3=NC=C(C(=N3)NCC4=C(C=C(C=C4)F)F)C5=C(C=C(C=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


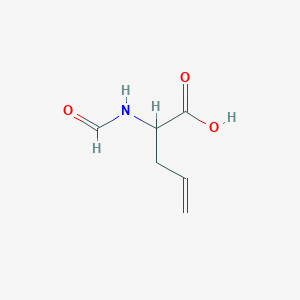
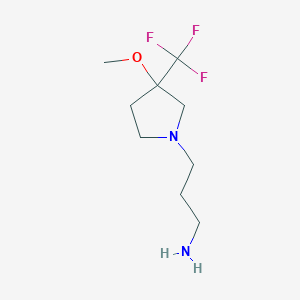
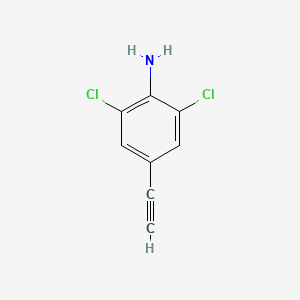
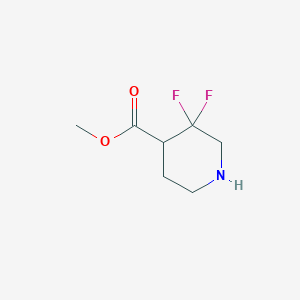
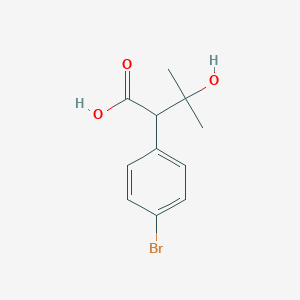
![5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13334046.png)
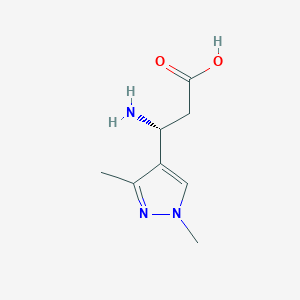
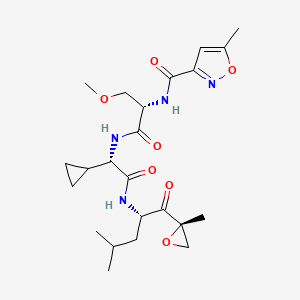
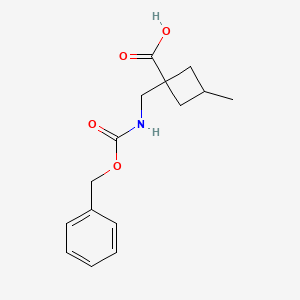
![2-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13334062.png)
